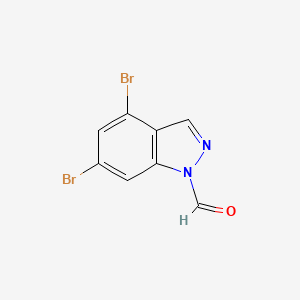

4,6-Dibromo-1H-indazole-1-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H4Br2N2O |

|---|---|

Molecular Weight |

303.94 g/mol |

IUPAC Name |

4,6-dibromoindazole-1-carbaldehyde |

InChI |

InChI=1S/C8H4Br2N2O/c9-5-1-7(10)6-3-11-12(4-13)8(6)2-5/h1-4H |

InChI Key |

KSUFXIGWPHSLRE-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C2=C1N(N=C2)C=O)Br)Br |

Origin of Product |

United States |

Mechanistic Investigations of Synthetic Transformations Involving 4,6 Dibromo 1h Indazole 1 Carbaldehyde Precursors

Elucidation of Reaction Mechanisms in Regioselective Bromination Reactions

The introduction of bromine atoms at specific positions on the indazole ring is a crucial step in forming the dibromo-substituted backbone of the target molecule. The mechanism of this transformation is generally understood to proceed via electrophilic aromatic substitution (SEAr). The indazole ring system, being an electron-rich heterocycle, is susceptible to attack by electrophiles.

Brominating agents like N-bromosuccinimide (NBS) are commonly employed for the regioselective introduction of bromine onto the indazole scaffold. chim.it Mechanistic investigations suggest that the reaction can proceed through different pathways depending on the conditions. In some cases, a radical pathway may be involved. For instance, under heating conditions, NBS can generate a bromine radical, which then reacts with the indazole substrate. nih.gov However, control experiments using radical scavengers have also shown that the bromination can proceed efficiently, indicating that a non-radical, likely polar, mechanism is also operative. nih.gov

Computational studies have been performed to estimate the reactivity of different positions on the indazole ring. These studies help predict the sites most prone to electrophilic attack, which are typically the C3, C5, and C7 positions. rsc.org The regioselectivity is highly dependent on the substituents already present on the indazole ring and the reaction conditions. For instance, a direct and efficient regioselective C7-bromination of 4-substituted 1H-indazoles has been achieved using NBS. rsc.org

Detailed Studies on N1-Formylation Pathways and Intermediates

The introduction of a carbaldehyde group at the N1 position of the indazole nucleus is a key transformation. While direct N1-formylation is one possible route, a common and well-studied related reaction involves the addition of formaldehyde (B43269) to N-unsubstituted indazoles, which yields N1-hydroxymethyl indazole intermediates. These intermediates can then be oxidized to the corresponding N1-carbaldehyde.

The reaction of NH-indazoles with formaldehyde has been studied experimentally and theoretically. nih.gov The mechanism involves the formation of N1-CH2OH derivatives as the primary products. nih.gov The regioselectivity of this addition (N1 vs. N2 substitution) is a critical aspect. Generally, N1-substituted indazole isomers are thermodynamically more stable than their N2 counterparts. nih.govnih.gov In contrast, the N2 isomers are often the kinetically favored products. nih.gov

This dichotomy between thermodynamic and kinetic control is a recurring theme in the N-functionalization of indazoles. The formation of the N1-isomer is favored under conditions that allow for equilibration, such as longer reaction times or higher temperatures, leading to the more stable product. nih.gov Conversely, conditions that favor kinetic control, such as shorter reaction times, often yield the N2-isomer as the major product. nih.gov Theoretical calculations have confirmed that for (1H-indazol-1-yl)methanol, the N1-substituted isomer is significantly more stable (by approximately 20 kJ·mol⁻¹) than the N2-substituted isomer. nih.gov

The reaction of indazoles with aldehydes can also proceed via an initial enamine condensation, exclusively at the N1 position, followed by subsequent transformation. nih.gov The high selectivity for N1 is attributed to thermodynamic control. nih.gov

Influence of Steric and Electronic Effects on Reaction Outcomes and Selectivity

Steric and electronic effects exerted by substituents on the indazole ring play a pivotal role in dictating the regioselectivity and yield of both bromination and N-alkylation/formylation reactions.

In regioselective bromination, the electronic nature of substituents significantly influences the reactivity of the indazole ring towards electrophiles. Electron-donating groups (EDGs) activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) deactivate it. For example, in the bromination of 4-sulfonamido-1H-indazoles, EDGs on the sulfonamide group led to high yields of the C7 monobrominated product. rsc.org Conversely, strong EWGs can decrease yields. nih.gov Steric hindrance also affects the outcome; bulky substituents can block access to adjacent positions, thereby directing the incoming electrophile to less hindered sites. rsc.org

The influence of these effects is also pronounced in N1-functionalization reactions. The ratio of N1 to N2 isomers is highly dependent on substrate electronics. nih.gov Studies on the N-alkylation of various substituted indazoles have highlighted the impact of steric and electronic factors on the N1/N2 regioisomeric distribution. For instance, high N1-selectivity was observed for electron-deficient indazoles. nih.gov Mechanistically, it has been postulated that coordination between the indazole N2-atom, an electron-rich substituent at the C3 position, and the cation of the base (e.g., Na⁺) can direct the alkylation to the N1 position. nih.gov

The table below summarizes the observed regioselectivity in the alkylation of a substituted indazole under different reaction conditions, illustrating the principle of kinetic versus thermodynamic control.

| Entry | Reaction Conditions | N1:N2 Ratio | Yield (N1) | Yield (N2) | Control Type |

| 1 | K₂CO₃, DMF, 120 °C | 58 : 42 | 47% | 25% | Thermodynamic |

| 2 | Mitsunobu (DIAD, PPh₃) | 1 : 2.5 | 20% | 58% | Kinetic |

This table presents illustrative data on the N-alkylation of an indazole, demonstrating how different conditions favor either the thermodynamic (N1) or kinetic (N2) product.

Application of Isotopic Labeling in Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the path of atoms through a reaction, providing definitive insights into reaction mechanisms. wikipedia.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track bond-forming and bond-breaking steps, identify intermediates, and determine rate-limiting steps. wikipedia.orgnih.gov

While this technique is widely applied across organic chemistry, specific studies employing isotopic labeling to elucidate the mechanisms of regioselective bromination or N1-formylation of precursors to 4,6-Dibromo-1H-indazole-1-carbaldehyde are not extensively documented in the reviewed literature.

In principle, deuterium labeling could be used to probe the C-H bond cleavage step in bromination. If the C-H bond breaking is part of the rate-determining step, a significant kinetic isotope effect would be observed upon replacing the relevant hydrogen with deuterium. In one study on a rhodium-catalyzed indazole synthesis, a deuterium-labeling experiment demonstrated that C-H bond cleavage was not the rate-determining step. acs.org

For N1-formylation pathways, ¹⁵N-labeling of the indazole nitrogen could be employed to follow the nucleophilic attack of the nitrogen atom on the formylating agent. This would allow for unambiguous tracking of the nitrogen atom throughout the reaction sequence and could help differentiate between proposed intermediates and pathways, particularly in complex reaction mixtures where isomerism is possible. nih.gov Despite its potential, the application of such techniques to these specific synthetic transformations on the indazole scaffold remains an area for future investigation.

Advanced Characterization and Structural Elucidation of 4,6 Dibromo 1h Indazole 1 Carbaldehyde

Spectroscopic Methods for Comprehensive Structural Confirmation

Spectroscopy is fundamental to elucidating the molecular structure by probing the interactions of molecules with electromagnetic radiation.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4,6-Dibromo-1H-indazole-1-carbaldehyde, the expected NMR data would provide a clear fingerprint of its structure.

¹H NMR: The proton NMR spectrum is anticipated to show three distinct signals in the aromatic region and one in the aldehydic region.

A singlet for the aldehyde proton (CHO), expected to be significantly downfield, likely in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group.

Three signals for the protons on the indazole ring system. The proton at position 3 (C3-H) would likely appear as a singlet. The protons at positions 5 (C5-H) and 7 (C7-H) would also be singlets, as they are isolated by the bromine substituents and have no adjacent protons to couple with. Their chemical shifts would be in the aromatic region, typically δ 7.0-8.5 ppm.

¹³C NMR: The carbon NMR spectrum would display all eight unique carbon atoms of the molecule.

The aldehyde carbonyl carbon (CHO) would be the most downfield signal, expected around δ 185-195 ppm.

The spectrum would show six signals for the aromatic carbons of the indazole ring. The carbons bearing bromine atoms (C4 and C6) would be identifiable, and their chemical shifts can be predicted. All compounds are fully characterized by multinuclear NMR spectroscopy. nih.gov

2D NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals, respectively. Although limited coupling is expected in the ¹H NMR, these techniques would confirm the connectivity within the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Analysis | Signal | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|---|

| ¹H NMR | 1 | ~9.5-10.5 | Singlet | CHO |

| 2 | ~7.0-8.5 | Singlet | C3-H | |

| 3 | ~7.0-8.5 | Singlet | C5-H | |

| 4 | ~7.0-8.5 | Singlet | C7-H | |

| ¹³C NMR | 1 | ~185-195 | - | CHO |

| 2-7 | ~110-150 | - | Aromatic Carbons | |

| 8 | ~110-150 | - | C3a/C7a (bridgehead) |

HRMS is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₈H₄Br₂N₂O), HRMS would provide an exact mass measurement.

The key feature in the mass spectrum would be the isotopic pattern created by the two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 isotopic cluster with an intensity ratio of approximately 1:2:1. This pattern is a definitive indicator of the presence of two bromine atoms in the molecule. rsc.orgnih.gov HRMS would confirm the molecular formula by matching the measured accurate mass to the calculated value, typically within a few parts per million (ppm).

Table 2: Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₄Br₂N₂O |

| Calculated Monoisotopic Mass | 301.8745 u |

| Expected Isotopic Peaks [M]⁺, [M+2]⁺, [M+4]⁺ Ratio | ~1:2:1 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit several characteristic absorption bands.

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, expected in the region of 1680-1715 cm⁻¹. For other indazole derivatives, this peak has been observed around 1710 cm⁻¹. wiley-vch.de

C-H Stretch: A weak to medium band for the aldehydic C-H stretch would appear around 2720-2820 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹.

C=C and C=N Stretches: Aromatic ring stretching vibrations for the indazole core would be found in the 1450-1600 cm⁻¹ region.

C-Br Stretch: Vibrations corresponding to the carbon-bromine bonds would be present in the fingerprint region, typically between 500-700 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium |

| Aldehydic C-H Stretch | ~2720-2820 | Weak-Medium |

| Aldehyde C=O Stretch | ~1680-1715 | Strong |

| Aromatic C=C/C=N Stretch | ~1450-1600 | Medium-Strong |

| C-Br Stretch | ~500-700 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

This analysis would confirm the planarity of the fused indazole ring system and the positions of the bromine and carbaldehyde substituents. Furthermore, it would reveal details about the crystal packing and any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture. acs.orgmdpi.com The molecular structure of similar indazole derivatives has been determined by X-ray diffraction. nih.gov

Chromatographic Techniques for Purity Assessment and Stereoisomeric Analysis

Chromatographic methods are essential for verifying the purity of a chemical compound.

High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds like this compound. researchgate.netnih.govlawdata.com.tw A sample would be dissolved in a suitable solvent and injected into the HPLC system. A pure compound would ideally yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

Gas Chromatography (GC) could also be used if the compound is sufficiently volatile and thermally stable.

Regarding stereoisomeric analysis, this compound is an achiral molecule and does not have stereoisomers (enantiomers or diastereomers). Therefore, analysis of stereoisomeric purity is not applicable. However, these chromatographic techniques would be crucial for separating it from any potential constitutional isomers (e.g., 5,7-dibromo-1H-indazole-1-carbaldehyde) or other impurities generated during its synthesis.

Theoretical and Computational Chemistry Approaches for 4,6 Dibromo 1h Indazole 1 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental in modern chemistry for elucidating the electronic structure, stability, and reactivity of molecules. For a substituted indazole like 4,6-Dibromo-1H-indazole-1-carbaldehyde, these methods provide insights that are complementary to experimental data, and in some cases, predictive.

The indazole ring system is known for its annular tautomerism, primarily existing in 1H and 2H forms, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is influenced by substitution patterns and the surrounding medium. Computational studies on various indazole derivatives have shown that the 1H-tautomer is often more stable than the 2H form. nih.govresearchgate.net

Density Functional Theory (DFT) is a powerful and widely used method to assess the energies of these tautomers. By employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground-state energies of the 1H and 2H tautomers of this compound can be calculated. These calculations would likely confirm the greater stability of the 1H-tautomer, which is the named compound.

Furthermore, conformational analysis is crucial due to the rotational freedom of the carbaldehyde group around the N1-C(aldehyde) bond. DFT calculations can be used to map the potential energy surface associated with this rotation, identifying the most stable conformers. It is expected that planar conformers, where the carbaldehyde group is coplanar with the indazole ring to maximize conjugation, would be the most stable.

Table 1: Illustrative DFT-Calculated Relative Energies for Tautomers and Conformers of 4,6-Dibromo-indazole-carbaldehyde This table represents hypothetical data that would be generated from DFT calculations.

| Species | Tautomer/Conformer | Method/Basis Set | Relative Energy (kJ/mol) |

|---|---|---|---|

| 1 | 1H-Indazole (Planar, C=O anti to N2) | B3LYP/6-311++G(d,p) | 0.00 |

| 2 | 1H-Indazole (Planar, C=O syn to N2) | B3LYP/6-311++G(d,p) | +5.8 |

| 3 | 2H-Indazole (Planar) | B3LYP/6-311++G(d,p) | +18.2 |

A key application of quantum chemical calculations is the prediction of spectroscopic properties, which serves as a powerful tool for structure verification. For this compound, DFT calculations can predict parameters for various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).

The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹³C and ¹H). nih.gov Theoretical chemical shifts are obtained by calculating the isotropic magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These calculated values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared with experimental NMR data. A strong correlation between the predicted and observed chemical shifts provides high confidence in the structural assignment. Such calculations are invaluable for correctly assigning signals in complex spectra and for confirming the dominant tautomeric and conformational forms in solution.

Table 2: Illustrative Comparison of Hypothetical Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| C(aldehyde) | 185.4 | 184.9 |

| C3 | 138.1 | 137.8 |

| C3a | 124.5 | 124.2 |

| C4 | 115.9 | 115.5 |

| C5 | 133.2 | 132.9 |

| C6 | 118.0 | 117.6 |

| C7 | 128.6 | 128.3 |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

While DFT calculations provide information on static, minimum-energy structures, molecular modeling and dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational landscape under specific conditions (e.g., in a particular solvent at a given temperature).

For this compound, an MD simulation would reveal the dynamic equilibrium between different conformers, particularly concerning the orientation of the N-carbaldehyde group. It would allow for the exploration of the flexibility of this bond and the time-averaged distribution of different rotational states. This approach is particularly useful for understanding how the molecule might adapt its shape upon interaction with other molecules, such as a biological receptor or a reactant. Such simulations have been applied to other indazole derivatives to understand their interactions in biological systems. researchgate.net

Prediction of Electrophilic and Nucleophilic Sites relevant to Chemical Transformations

The reactivity of this compound is governed by the distribution of electron density within the molecule. Quantum chemical calculations provide several tools to predict the most probable sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this molecule, the MEP would show a strong negative potential around the N2 atom and the carbonyl oxygen, and a strong positive potential around the carbonyl carbon and the aldehyde proton.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO represents the electron-donating ability (nucleophilicity), while the LUMO represents the electron-accepting ability (electrophilicity). Analysis of the HOMO and LUMO distributions would indicate which atoms are most involved in these frontier orbitals, highlighting potential reactive centers.

Partial Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can calculate the partial charge on each atom. This provides a quantitative measure of the electrophilicity and nucleophilicity of the atomic sites.

Based on these principles, the primary electrophilic site is predicted to be the carbon atom of the carbaldehyde group, which is a classic target for nucleophiles. The primary nucleophilic site is expected to be the N2 atom of the indazole ring, which is a common site for protonation and alkylation in N-substituted indazoles.

Table 3: Predicted Reactive Sites in this compound

| Site | Type | Rationale | Potential Transformations |

|---|---|---|---|

| C(aldehyde) | Electrophilic | High positive partial charge; significant LUMO coefficient | Nucleophilic addition (e.g., Grignard reaction, Wittig reaction) |

| N2 Atom | Nucleophilic | Lone pair of electrons; high negative electrostatic potential | Protonation, alkylation, coordination to metals |

| C7 Atom | Electrophilic | Potential site for nucleophilic aromatic substitution, activated by electron-withdrawing groups | Substitution reactions |

Structure Activity Relationship Sar Studies and Molecular Design Principles for 4,6 Dibromo 1h Indazole 1 Carbaldehyde Analogs

Influence of Halogenation (Dibromination) at C4 and C6 on Molecular Recognition and Interactions

The introduction of halogen atoms, particularly bromine, at the C4 and C6 positions of the 1H-indazole scaffold is a critical determinant of molecular recognition and interaction patterns. Research on substituted indazole derivatives has highlighted the significance of substituents at these positions for biological activity, such as the inhibition of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov The dibromination in 4,6-dibromo-1H-indazole-1-carbaldehyde analogs can profoundly influence their binding affinity and selectivity through several mechanisms.

A hypothetical representation of the influence of C4 and C6 substituents on binding affinity is presented in the table below, based on general SAR principles for indazole derivatives.

| Position of Substituent | Type of Substituent | Postulated Influence on Binding Affinity | Potential Interactions |

| C4 | Bromo | Increase | Halogen bonding, van der Waals interactions, increased lipophilicity |

| C6 | Bromo | Increase | Halogen bonding, van der Waals interactions, increased lipophilicity |

| C4 and C6 | Dibromo | Synergistic Increase | Enhanced halogen bonding, optimized fit in hydrophobic pockets |

Role of the N1-Carbaldehyde Moiety in Modulating Molecular Binding and Selectivity

The N1-carbaldehyde moiety is a key functional group that can significantly modulate the molecular binding and selectivity of this compound analogs. The N1 position of the indazole ring is crucial for establishing interactions with target proteins, and the nature of the substituent at this position can dictate the binding mode and affinity. rsc.org The carbaldehyde group, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with amino acid residues in the active site of a protein. nih.gov

This hydrogen bonding capability can anchor the ligand in a specific orientation, leading to enhanced binding affinity and selectivity. The planarity and electronic properties of the carbaldehyde group also contribute to its interaction profile. The electrophilic nature of the carbonyl carbon could potentially lead to covalent interactions with nucleophilic residues in the target protein, although this is less common for aldehydes in reversible inhibitors.

The selectivity of N1-substituted indazoles is often governed by the specific interactions that the N1-substituent can form. rsc.org The size, shape, and electronic distribution of the carbaldehyde group make it a unique pharmacophoric feature that can be exploited to achieve selectivity for a particular target. For instance, the ability to form a specific hydrogen bond with a key residue in the target of interest, which is not possible with other targets, can be a major determinant of selectivity.

The following table illustrates the potential interactions of the N1-carbaldehyde moiety and its impact on molecular binding.

| Moiety | Functional Group | Potential Interactions | Impact on Binding and Selectivity |

| N1-Carbaldehyde | Carbonyl Oxygen | Hydrogen bond acceptor | Anchoring the ligand, enhancing affinity and selectivity |

| N1-Carbaldehyde | Carbonyl Carbon | Electrophilic interactions | Potential for covalent bonding, influencing binding mode |

| N1-Carbaldehyde | Overall Moiety | Dipole-dipole interactions, steric influence | Modulating overall binding orientation and selectivity |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For indazole derivatives, QSAR models can be invaluable tools for predicting the activity of novel analogs and for guiding the design of more potent compounds. eurekaselect.com These models are built using a set of known molecules with their experimentally determined activities and a variety of molecular descriptors.

The development of a robust QSAR model for halogenated indazole derivatives would typically involve the calculation of various descriptors, including:

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, which are crucial for describing the potential for electrostatic and covalent interactions.

Steric descriptors: Like molecular weight, volume, and surface area, which account for the size and shape of the molecule and its fit within a binding site.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which quantifies the lipophilicity of the molecule and its ability to interact with hydrophobic regions of a target.

Topological descriptors: Which describe the connectivity and branching of the molecule.

For dihalogenated compounds, specific descriptors related to the halogens, such as their polarizability and ability to form halogen bonds, would be particularly important. nih.govnih.govcncb.ac.cn Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build the QSAR model. mdpi.comresearchgate.net The predictive power of the model is then validated using internal and external validation techniques. nih.gov

A hypothetical QSAR equation for a series of indazole derivatives might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(HOMO) + β₃(Steric_Descriptor) + ...

Where pIC₅₀ is the biological activity, and β values are the coefficients for the respective descriptors.

| QSAR Descriptor Category | Examples of Descriptors | Relevance to Halogenated Indazoles |

| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energy gap | Describes the electronic influence of bromine atoms and the carbaldehyde group on reactivity and interaction potential. |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Accounts for the bulk of the bromine atoms and their impact on binding site complementarity. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Quantifies the increased lipophilicity due to dibromination and the hydrophilic contribution of the carbaldehyde. |

| 3D Descriptors | 3D-MoRSE descriptors, WHIM descriptors | Encodes three-dimensional structural information, crucial for understanding ligand-receptor interactions. |

Molecular Docking and Virtual Screening Methodologies in the Context of Target Engagement

Molecular docking and virtual screening are powerful computational methodologies used to predict the binding orientation and affinity of a ligand to a target protein and to screen large libraries of compounds for potential binders, respectively. nih.govderpharmachemica.comjchr.org In the context of this compound analogs, these techniques are instrumental in understanding their target engagement at a molecular level.

Molecular docking simulations would involve placing the 3D structure of the indazole analog into the binding site of a target protein and evaluating the different possible binding poses. nih.govresearchgate.net Scoring functions are then used to estimate the binding affinity for each pose, with the lowest energy pose typically considered the most likely binding mode. These simulations can reveal key interactions, such as the halogen bonds formed by the C4 and C6 bromine atoms and the hydrogen bonds involving the N1-carbaldehyde group.

Virtual screening, on the other hand, utilizes molecular docking to rapidly assess a large database of virtual compounds. nih.govresearchgate.net For the design of novel this compound analogs, a virtual library of derivatives with various substitutions could be generated and screened against a specific target. The top-ranked compounds from the virtual screen can then be prioritized for synthesis and experimental testing.

The general workflow for molecular docking and virtual screening of indazole derivatives is outlined in the table below.

| Step | Description | Key Considerations for Indazole Analogs |

| 1. Target Preparation | Obtaining and preparing the 3D structure of the target protein, including adding hydrogens and assigning charges. | The specific biological target for the indazole analogs must be identified and its crystal structure obtained. |

| 2. Ligand Preparation | Generating the 3D structure of the this compound analog and assigning appropriate atom types and charges. | Accurate representation of the geometry and electronic properties of the dibrominated indazole core and the N1-carbaldehyde is crucial. |

| 3. Docking Simulation | Using a docking algorithm (e.g., AutoDock, Glide) to place the ligand into the active site of the target and explore different conformations and orientations. | The docking protocol should be able to accurately model halogen bonds and other key interactions. |

| 4. Scoring and Analysis | Evaluating the docked poses using a scoring function to predict binding affinity and analyzing the key interactions between the ligand and the protein. | The scoring function should be validated for its ability to rank known binders for the target of interest. |

| 5. Virtual Screening | Docking a large library of virtual indazole analogs against the target and ranking them based on their predicted binding scores. | The diversity of the virtual library is important to explore a wide range of chemical space. |

Research Applications and Biological Systems Interrogation Using 4,6 Dibromo 1h Indazole 1 Carbaldehyde and Its Derivatives

Utilization as Chemical Probes for Elucidating Biological Pathways and Molecular Mechanisms

Chemical probes are small molecules designed to interact with specific protein targets, allowing researchers to study and elucidate biological pathways and mechanisms in cellular environments. The 4,6-dibromo-1H-indazole-1-carbaldehyde scaffold is a valuable starting point for the development of such probes. By chemically modifying the aldehyde and bromo positions, this core structure can be elaborated into more complex molecules tailored to interact with specific biological targets.

Derivatives synthesized from this indazole building block can be functionalized with reporter groups, such as fluorophores, to create probes for fluorescence microscopy and flow cytometry. nih.gov These tools enable the visualization and tracking of target molecules within living cells, providing insights into their localization, trafficking, and interactions. For instance, the indazole nucleus is a component of various DNA-binding probes that allow for the staining and analysis of cellular DNA. nih.gov The versatility of the this compound structure allows for the systematic synthesis of a library of derivatives, which can then be screened to identify potent and selective probes for interrogating specific biological questions.

Investigation as Inhibitors or Modulators of Specific Enzymes and Kinases

A significant area of research for indazole-based compounds is their role as inhibitors of enzymes and, particularly, protein kinases. rsc.org Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.govmdpi.com Consequently, kinase inhibitors are a major class of targeted therapeutics. pnrjournal.comnih.gov The indazole scaffold is a core component of several FDA-approved kinase inhibitors. pnrjournal.comrsc.org

Derivatives originating from this compound have been extensively investigated as kinase inhibitors. The bromo substitutions on the indazole ring can significantly influence the biological activity and selectivity of these compounds. longdom.org Structure-activity relationship (SAR) studies have shown that specific substitutions on the indazole core are critical for potent inhibitory activity against various kinases. longdom.orgnih.gov For example, computational studies have guided the design of indazole derivatives as potent Tyrosine Threonine Kinase (TTK) inhibitors. longdom.org Research has identified numerous indazole derivatives with potent inhibitory activity against a range of kinases, highlighting the therapeutic potential of this chemical class. nih.govuni-saarland.de

| Derivative Class/Compound | Target Enzyme/Kinase | Reported Potency (IC₅₀) |

| 1H-Indazole Derivatives | Indoleamine 2,3-dioxygenase 1 (IDO1) | 5.3 µM |

| 3-Substituted 1H-Indazoles | Indoleamine 2,3-dioxygenase 1 (IDO1) | 720 nM |

| 1H-Indazole-4,7-dione Derivative | Bromodomain-containing protein 4 (BRD4) | 60 nM |

| N1-Benzoylated 5-(4-pyridinyl)indazole | Haspin | 0.155 µM |

| N1-Benzoylated 5-(4-pyridinyl)indazole | Clk4 | 0.088 µM |

This table presents a selection of research findings on indazole derivatives as enzyme and kinase inhibitors, with sources cited in the text. nih.govuni-saarland.denih.gov

Development as Building Blocks in Organic Synthesis for Complex Heterocyclic Architectures

Organic building blocks are functionalized molecules that serve as the foundational components for the synthesis of more complex molecular structures. sigmaaldrich.com this compound is a quintessential example of such a building block, valued for its utility in constructing diverse and complex heterocyclic architectures. chemimpex.comresearchgate.netresearchgate.net

The chemical structure of this compound features several points for synthetic modification. The aldehyde group is a versatile functional group that can participate in a wide range of chemical reactions, including condensations and cyclizations, to form new rings. rsc.org The two bromine atoms serve as handles for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds. This dual functionality allows synthetic chemists to elaborate the indazole core in multiple directions, leading to the creation of large libraries of novel compounds. organic-chemistry.org This synthetic accessibility is crucial for drug discovery programs, where the ability to rapidly generate and test a wide variety of structures is essential for identifying promising therapeutic candidates. beilstein-archives.org

Exploration in Mechanistic Chemical Biology Studies to Understand Molecular Interactions

Understanding how a small molecule interacts with its biological target at a molecular level is fundamental to rational drug design. Derivatives of this compound are instrumental in mechanistic chemical biology studies aimed at deciphering these interactions. By synthesizing a series of structurally related compounds (analogs) from this common starting material, researchers can systematically probe the structure-activity relationships (SAR).

SAR studies involve evaluating how small, deliberate changes to a molecule's structure affect its biological activity. longdom.org For instance, by modifying the substituents at the positions of the bromine atoms or by transforming the aldehyde group, researchers can determine which parts of the molecule are essential for binding to the target protein and eliciting a biological response. These experimental findings are often complemented by computational methods like molecular docking, which can predict and visualize how the inhibitor fits into the active site of an enzyme or kinase. longdom.org This synergistic approach of synthesis, biological testing, and computational modeling provides detailed insights into the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and halogen bonds—that govern the potency and selectivity of the inhibitor. This knowledge is then used to design next-generation compounds with improved therapeutic properties.

Future Research Directions and Emerging Methodologies for Indazole Chemistry

Development of Novel and Sustainable Synthetic Routes to Multi-Functionalized Indazoles

The synthesis of highly substituted indazoles remains a significant challenge, driving research towards more efficient, atom-economical, and environmentally benign methodologies. Future efforts are centered on moving beyond traditional multi-step syntheses, which often involve harsh conditions and generate substantial waste.

A primary focus is the application of transition-metal-catalyzed C-H activation and annulation sequences. mdpi.comnih.gov These methods allow for the direct construction of the indazole core from readily available starting materials in a single step. mdpi.com For instance, rhodium (III) and cobalt (III) catalysts have been effectively used in the [4+1] annulation of azobenzenes with various partners to yield functionalized indazoles. mdpi.comnih.gov This strategy offers high functional group tolerance and structural flexibility. nih.gov A novel approach using Rh(III)-catalysis enables a double C-H activation of aldehyde phenylhydrazones, providing a direct route to functionalized 1H-indazoles. rsc.org

Concurrently, the principles of green chemistry are being integrated into indazole synthesis. benthamdirect.com This includes the use of visible light as a clean energy source to promote reactions, thereby avoiding the need for metal catalysts and harsh reagents. rsc.orgacs.org For example, a metal-free, visible-light-mediated deoxygenative cyclization of o-carbonyl azobenzene (B91143) has been developed for the clean synthesis of 2H-indazoles. rsc.org Other sustainable approaches include using eco-friendly solvents like polyethylene (B3416737) glycol (PEG), employing natural catalysts such as lemon peel powder, and utilizing ultrasound irradiation to accelerate reactions. organic-chemistry.orgresearchgate.net

| Methodology | Catalyst/Conditions | Key Advantages | Example Starting Materials | Reference(s) |

| C-H Activation/Annulation | Rh(III), Co(III), Mn(I) salts | High atom economy, step efficiency, functional group tolerance | Azobenzenes, Aldehydes, Imidates, Ketoximes | mdpi.comnih.govresearchgate.net |

| Visible-Light Photocatalysis | Metal-free, organic dyes | Sustainable, mild conditions, avoids heavy metals | o-carbonyl azobenzene, Alkynylazobenzenes | rsc.orgacs.org |

| Green Catalysis | Copper(I) oxide nanoparticles in PEG | Environmentally benign solvent, ligand-free conditions | 2-bromobenzaldehydes, primary amines | organic-chemistry.org |

| Ullmann-Type Reaction | Copper-catalyzed intramolecular cyclization | Concise route, potential for scale-up | Hydrazone precursors | acs.org |

This table provides a summary of emerging sustainable synthetic routes for indazole derivatives.

Exploration of Diverse Post-Synthetic Functionalization Reactions on the Indazole Core

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late point in the synthetic sequence. nih.gov For the indazole core, LSF via C-H activation has emerged as a particularly efficient approach to generate libraries of analogs for structure-activity relationship (SAR) studies. researchgate.netresearchgate.net This avoids the need for de novo synthesis for each new derivative. nih.gov

Research is focused on developing regioselective methods to functionalize various positions of the indazole ring system. The C3-position is a common target for modification, with methods including halogenation, arylation, alkylation, and acylation being developed to introduce diverse substituents. chim.itmdpi.com Transition-metal catalysis, particularly with palladium, rhodium, and manganese, is extensively used to direct C-H functionalization at specific sites. researchgate.netnih.gov For example, manganese(I)-catalyzed ortho-C–H alkenylation of 2-arylindazoles has been achieved in an aqueous medium, highlighting a move towards more sustainable and robust catalytic systems. nih.gov These reactions enable the introduction of functionalities that can modulate the pharmacological properties of the parent molecule. researchgate.netrsc.org

| Functionalization Type | Position | Catalyst/Reagent | Key Features | Reference(s) |

| Alkenylation | ortho-C' of 2-arylindazole | Mn(I) complex | Water-tolerant, excellent E-stereoselectivity | nih.gov |

| Acylmethylation | ortho-C' of 2-arylindazole | Cp*Rh(III) | Chelation-assisted, broad substrate scope | researchgate.net |

| Arylation | C3 | Palladium complexes | Suzuki-Miyaura cross-coupling on pre-functionalized indazoles | mdpi.com |

| Borylation | Multiple positions | Iridium catalysts | Enables further derivatization via cross-coupling | nih.gov |

| Trifluoromethylation | C3 | Electrochemical (catalyst-free) | Green and sustainable approach | organic-chemistry.org |

This table summarizes various post-synthetic functionalization reactions applied to the indazole core.

Integration of Advanced Computational Techniques for Rational Design and Property Prediction of Indazole Analogs

In silico methods are becoming indispensable in modern drug discovery for accelerating the design-synthesis-test cycle. By integrating advanced computational techniques, researchers can rationally design novel indazole analogs with desired properties and predict their biological activity before undertaking costly and time-consuming synthesis. mdpi.com

Density Functional Theory (DFT) is widely employed to investigate the fundamental electronic properties of indazole derivatives, such as the HOMO-LUMO energy gap, which relates to chemical reactivity and stability. nih.govcore.ac.uk These calculations provide insights into reaction mechanisms and help optimize synthetic conditions. nih.gov

For drug design, molecular docking and molecular dynamics (MD) simulations are critical tools. researchgate.net Docking studies predict the binding conformations and affinities of indazole analogs within the active site of a biological target, such as a protein kinase. nih.govresearchgate.net This allows for the virtual screening of large compound libraries to identify promising candidates. mdpi.com MD simulations then assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the molecular interactions. researchgate.net Furthermore, computational models for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for filtering out candidates with poor pharmacokinetic profiles early in the discovery process. nih.gov

| Computational Method | Application in Indazole Chemistry | Predicted Properties | Reference(s) |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reactivity | HOMO-LUMO energy gap, electrostatic potential, reaction energetics | nih.govcore.ac.ukresearchgate.net |

| Molecular Docking | Virtual screening and binding mode prediction | Binding affinity (docking score), protein-ligand interactions | nih.govresearchgate.netmdpi.com |

| Molecular Dynamics (MD) Simulation | Assessment of complex stability | RMSD, RMSF, binding free energy | mdpi.comresearchgate.net |

| 3D-QSAR | Structure-activity relationship modeling | Prediction of biological activity for new analogs | mdpi.com |

| ADMET Prediction | In silico pharmacokinetics and toxicology | Oral absorption, blood-brain barrier penetration, mutagenicity | nih.gov |

This table outlines the application of key computational techniques in the design and analysis of indazole analogs.

High-Throughput Synthesis and Screening Methodologies for Generating Libraries of Indazole Derivatives

To fully explore the chemical space around the indazole scaffold, high-throughput synthesis (HTS) and screening methodologies are essential. These approaches enable the rapid generation and evaluation of large, diverse libraries of compounds, significantly accelerating the identification of lead molecules. nih.gov

The development of robust and automatable chemical reactions is a prerequisite for high-throughput synthesis. mdpi.com Reactions that proceed with high fidelity and require minimal purification are ideal. The Cu(I)-catalyzed azide-alkyne cycloaddition, or "click chemistry," is one such reaction that is highly amenable to a high-throughput format for linking indazole cores to other fragments. rsc.org The development of efficient strategies for the high-throughput synthesis of key building blocks, such as diverse azides, is crucial for the success of this approach. rsc.org High-throughput experimentation can also be used to rapidly optimize reaction conditions for challenging synthetic steps, as demonstrated in the development of an intramolecular Ullmann-type reaction for indazole synthesis. acs.org

Once synthesized, these libraries are subjected to high-throughput screening against biological targets to identify "hits." mdpi.com This automated process can test thousands of compounds quickly, generating vast amounts of data that can be used to build initial structure-activity relationships and select promising compounds for further optimization. nih.gov

Interdisciplinary Research Integrating Advanced Synthetic Chemistry with Mechanistic Biological Studies

The future of indazole chemistry lies in a deeply integrated, interdisciplinary approach that connects advanced synthetic chemistry with mechanistic biology and pharmacology. The goal is no longer just to synthesize novel molecules but to understand precisely how they interact with biological systems to exert their effects. nih.gov

This collaborative effort involves synthetic chemists designing and creating novel indazole derivatives, which are then evaluated by biologists for their activity against specific cellular pathways or targets, such as protein kinases, which are often implicated in cancer. nih.gov For example, a series of indazole derivatives can be synthesized and tested for their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines. nih.gov

Promising compounds from these initial screens are then subjected to more detailed mechanistic studies. This can involve identifying the specific molecular target through techniques like target prediction software, followed by biochemical assays to confirm inhibition. nih.gov Understanding the structure-activity relationship (SAR) is paramount; computational chemists can model the binding interactions to explain why certain structural modifications lead to increased potency or selectivity. nih.gov This knowledge is then fed back to the synthetic chemists, who can design and synthesize the next generation of compounds with improved properties, creating a powerful iterative cycle of drug discovery and development. nih.gov This synergy ensures that synthetic efforts are guided by biological and mechanistic insights, leading to the more efficient development of effective therapeutic agents.

Q & A

Q. What are the optimal synthetic routes for 4,6-Dibromo-1H-indazole-1-carbaldehyde?

Methodological Answer:

- Catalytic oxidation of 4,6-dibromo-1H-indazole using MnO₂ in dichloromethane (DCM) at room temperature yields the aldehyde with ~85% efficiency .

- Alternative routes include transition-metal-catalyzed dehydrogenation (e.g., Ru complexes) under mild conditions (50°C, 5–6 hours), achieving ~70% yield .

- Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.

Q. How can this compound be purified to ≥97% purity for crystallographic studies?

Methodological Answer:

Q. What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Confirm bromine-induced deshielding of aromatic protons (δ ~8.5–9.5 ppm) and aldehyde proton (δ ~10.2 ppm).

- FT-IR : Identify C=O stretch at ~1680–1700 cm⁻¹ and N-H stretches at ~3200 cm⁻¹.

- XRD : Refine crystal structures using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) to resolve anisotropic displacement parameters .

Q. How does solubility impact experimental design in aqueous vs. organic media?

Methodological Answer:

- The compound’s low aqueous solubility (Log S ≈ -3.5) necessitates organic solvents (DMSO, DMF) for biological assays.

- Calculate Log P (octanol/water) (~2.8) to predict partitioning behavior and optimize solvent systems for reaction conditions .

Advanced Research Questions

Q. How do bromine substituents influence electronic properties and reactivity?

Methodological Answer:

- Perform DFT calculations (e.g., Gaussian09) to map electron density distributions. Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing electrophilic reactivity at the aldehyde group.

- Validate with Hammett substituent constants (σₚ ≈ 0.23 for Br) to correlate with reaction kinetics in nucleophilic additions .

Q. How to resolve contradictions in crystallographic data for polymorphic forms?

Methodological Answer:

Q. What mechanistic insights explain regioselectivity in cross-coupling reactions?

Methodological Answer:

Q. How to design derivatives for coordination chemistry applications?

Methodological Answer:

- Synthesize Schiff base ligands by condensing the aldehyde with amines (e.g., 2-aminopyridine).

- Characterize metal complexes (e.g., Ru, Pd) via cyclic voltammetry (redox potentials) and EPR (for paramagnetic species) .

Data Analysis and Contradiction Management

Q. Why do computational and experimental Log P values diverge?

Methodological Answer:

Q. How to validate conflicting bioactivity results across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.